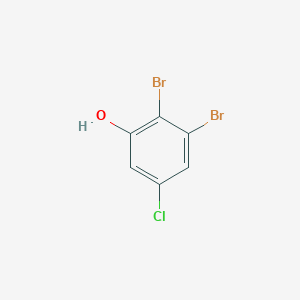
2,3-Dibromo-5-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-5-chlorophenol is an organic compound with the molecular formula C6H3Br2ClO It is a halogenated phenol, characterized by the presence of two bromine atoms and one chlorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-chlorophenol typically involves the halogenation of phenol derivatives. One common method is the bromination of 5-chlorophenol using bromine in the presence of a catalyst. The reaction conditions often include:
Temperature: Room temperature or slightly elevated temperatures.
Catalysts: Iron(III) bromide or other Lewis acids to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-5-chlorophenol undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phenol derivatives.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in less halogenated phenols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 2,3-dihydroxy-5-chlorophenol.
Oxidation: Formation of 2,3-dibromo-5-chloroquinone.
Reduction: Formation of 5-chlorophenol or 2,3-dibromophenol.
Aplicaciones Científicas De Investigación
2,3-Dibromo-5-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of halogen atoms.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-5-chlorophenol involves its interaction with biological molecules. The halogen atoms can form strong bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-6-chlorophenol: Another halogenated phenol with similar properties but different substitution pattern.
2,3,4-Tribromophenol: Contains three bromine atoms and no chlorine, offering different reactivity and applications.
2,3-Dichloro-5-bromophenol: Contains two chlorine atoms and one bromine atom, providing a different set of chemical properties.
Uniqueness
2,3-Dibromo-5-chlorophenol is unique due to its specific arrangement of halogen atoms, which influences its reactivity and potential applications. The presence of both bromine and chlorine atoms provides a balance of reactivity and stability, making it a valuable compound for various chemical and industrial processes.
Propiedades
Fórmula molecular |
C6H3Br2ClO |
|---|---|
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
2,3-dibromo-5-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H |
Clave InChI |
OVHCWBAOGBOKQY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B13034369.png)
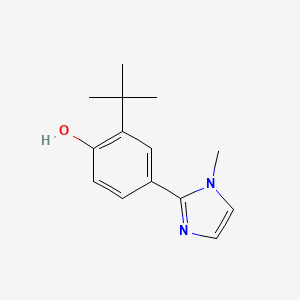
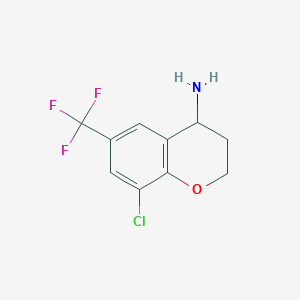
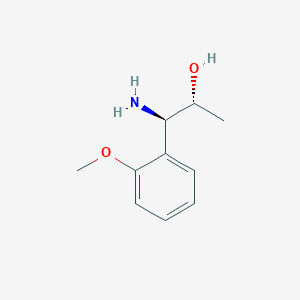
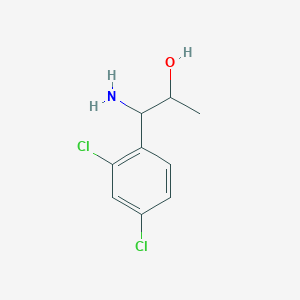
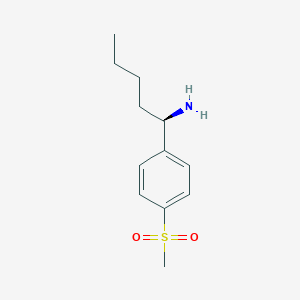
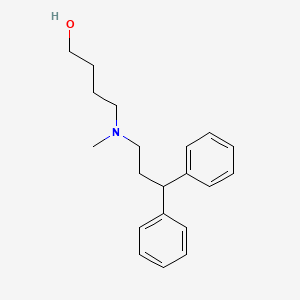
![Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)
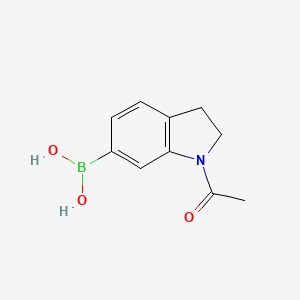


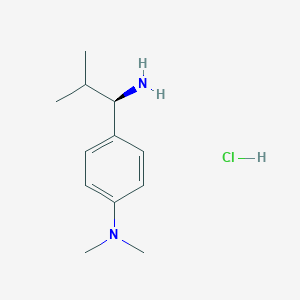
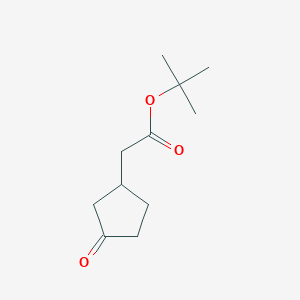
![(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13034458.png)
